1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate is a compound that belongs to the family of acrylates, which are widely utilized in various applications due to their versatile chemical properties. This compound is characterized by its unique structure, which includes multiple functional groups that enhance its reactivity and utility in polymerization processes.
The compound can be synthesized from commercially available starting materials, typically involving the reaction of acrylate monomers with alcohols or other reactive intermediates.
1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate is classified as an ester and specifically as a reactive diluent in the context of polymer chemistry. It is often used in the formulation of coatings, adhesives, and sealants due to its ability to enhance the mechanical properties of polymers.
The synthesis of 1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate typically involves the following steps:
The reaction conditions, such as temperature, solvent choice, and catalyst presence, are critical for optimizing yield and purity. Common solvents include dichloromethane or tetrahydrofuran, while catalysts may include pyridine or triethylamine to facilitate the reaction.
The molecular structure of 1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate can be represented as follows:
This structure contains multiple functional groups, including:
Key data points include:
The primary chemical reactions involving 1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate include:
The radical polymerization process typically requires initiators such as benzoin methyl ether or azobisisobutyronitrile (AIBN), and the reaction conditions must be carefully controlled to avoid premature termination.
The mechanism of action for 1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate primarily involves:
Kinetic studies indicate that this compound exhibits a relatively high rate of polymerization under optimal conditions, making it suitable for fast-curing applications.
The synthesis of 1-((1-(Acryloyloxy)propan-2-yl)oxy)propan-2-yl acrylate, systematically identified as Dipropylene Glycol Diacrylate (DPGDA), involves precise chemical transformations to achieve high purity and functionality. This difunctional acrylate monomer is characterized by its molecular weight of 242.27 g/mol and CAS number 57472-68-1 [1] [6]. The synthetic routes are designed to optimize yield while minimizing side reactions that could compromise its performance in polymerization.
Diacrylate ester formation hinges on catalytic esterification or transesterification. Acid catalysis (e.g., p-toluenesulfonic acid) facilitates direct esterification between dipropylene glycol and acrylic acid, but requires temperatures of 90–110°C and risks acrylic acid polymerization. Metal-based catalysts (e.g., titanium tetrabutoxide or tin oxides) enable milder transesterification (60–80°C) of dipropylene glycol with methyl acrylate, enhancing selectivity and reducing oligomerization [6].
Table 1: Catalytic Performance in DPGDA Synthesis
Catalyst Type | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Key Byproducts |
---|---|---|---|---|
p-Toluenesulfonic acid | 90–110 | 6–8 | 70–75 | Acrylic acid oligomers |
Titanium tetrabutoxide | 60–80 | 4–5 | 85–90 | Methanol (transesterification) |
Dibutyltin oxide | 70–85 | 3–4 | 88–92 | Negligible oligomers |
Reactive distillation is critical for continuous byproduct removal (e.g., water in esterification or methanol in transesterification), driving equilibrium toward DPGDA [10]. This method achieves yields exceeding 90% with tin-based catalysts by suppressing etherification of dipropylene glycol, a common side reaction above 100°C [6].
The synthesis proceeds through two sequential steps:
Key parameters include:
Table 2: Impact of Acrylation Agents on Product Quality
Acrylation Agent | Temperature (°C) | DPGDA Purity (%) | Monoacrylate Impurity (%) |
---|---|---|---|
Acryloyl chloride | 0–25 | 98–99 | <0.5 |
Methyl acrylate | 60–80 | 95–97 | 1–3 |
Acrylic acid | 90–110 | 92–95 | 3–5 |
DPGDA’s acrylic double bonds are susceptible to radical-initiated polymerization during storage or synthesis. Methoxyethyl hydroquinone (MEHQ) (100–200 ppm) is the primary inhibitor, acting as a radical scavenger that donates hydrogen atoms to terminate polymerization chains [6] [8]. Hydroquinone (HQ) (50–100 ppm) provides synergistic stabilization, particularly under elevated temperatures during purification [8].
Inhibitor regeneration cycles are critical in large-scale production. Dissolved oxygen oxidizes MEHQ to quinone, which can be reactivated via reducing agents like sodium dithionite, extending inhibitor efficacy without increasing initial concentrations [8]. Purification systems (e.g., wiped-film evaporators) must operate below 120°C to prevent inhibitor decomposition while removing volatile impurities [6].
Table 3: Inhibitor Performance in DPGDA Stabilization
Inhibitor System | Concentration (ppm) | Storage Stability (25°C) | Onset of Polymerization (°C) |
---|---|---|---|
MEHQ alone | 200 | 6–9 months | 140 |
MEHQ + Hydroquinone | 150 + 50 | 12–15 months | 155 |
MEHQ + Oxygen (3–5 ppm) | 100 | 9–12 months | 148 |
The integration of optimized catalysis, stepwise reaction engineering, and inhibitor strategies enables the production of high-purity DPGDA essential for advanced polymer applications.
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